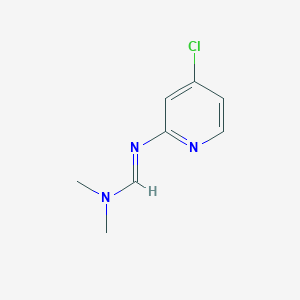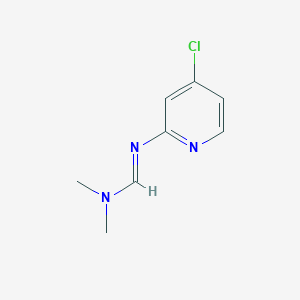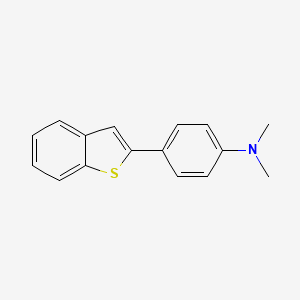
N-(Quinolin-8-yl)cyclopent-1-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Quinolin-8-yl)cyclopent-1-enecarboxamide is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a quinoline moiety attached to a cyclopentene ring via a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-yl)cyclopent-1-enecarboxamide typically involves the reaction of 8-aminoquinoline with cyclopent-1-enecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane (DCM). The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product. After the reaction, the mixture is washed with water, sodium bicarbonate solution, and brine, followed by drying over sodium sulfate. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Quinolin-8-yl)cyclopent-1-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(Quinolin-8-yl)cyclopent-1-enecarboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Quinolin-8-yl)cyclopent-1-enecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Quinolin-8-yl)acrylamide
- N-(Quinolin-8-yl)methacrylamide
- N-(Quinolin-8-yl)cyclohex-1-enecarboxamide
Uniqueness
N-(Quinolin-8-yl)cyclopent-1-enecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopentene ring differentiates it from other quinoline derivatives, potentially leading to unique applications and properties .
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-quinolin-8-ylcyclopentene-1-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(12-5-1-2-6-12)17-13-9-3-7-11-8-4-10-16-14(11)13/h3-5,7-10H,1-2,6H2,(H,17,18) |
Clave InChI |
WJLXOKVLWVZYCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)




![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)

